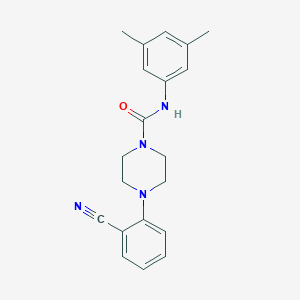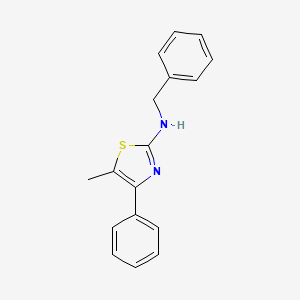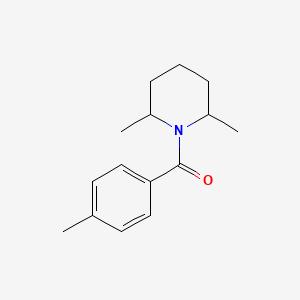![molecular formula C15H14F3N3OS B7519260 N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)
N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DMSA and is known to possess unique properties that make it a promising candidate for various research studies.
作用机制
The mechanism of action of DMSA involves the inhibition of the enzyme thioredoxin reductase, which is responsible for maintaining the redox balance within cells. This inhibition leads to the accumulation of reactive oxygen species, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
DMSA has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. These effects make DMSA a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
实验室实验的优点和局限性
One of the primary advantages of using DMSA in lab experiments is its potent anti-cancer properties, which make it an excellent candidate for the development of new drugs. However, the limitations of using DMSA in lab experiments include its high cost and the need for specialized equipment and expertise.
未来方向
There are several future directions for the research and development of DMSA. One potential direction is the identification of new analogs of DMSA that possess improved anti-cancer properties. Another direction is the exploration of the potential applications of DMSA in other areas of research, such as neurodegenerative diseases and inflammation.
In conclusion, DMSA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of DMSA involves the reaction of 2,4-dimethylphenylamine with 4-(trifluoromethyl)pyrimidin-2-ylthiol in the presence of acetic anhydride. DMSA has been extensively studied for its potential applications in the development of new drugs for the treatment of cancer. Its mechanism of action involves the inhibition of the enzyme thioredoxin reductase, which ultimately results in the death of cancer cells. DMSA possesses various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. While there are limitations to using DMSA in lab experiments, there are several future directions for the research and development of this promising compound.
合成方法
The synthesis of DMSA involves the reaction of 2,4-dimethylphenylamine with 4-(trifluoromethyl)pyrimidin-2-ylthiol in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure DMSA.
科学研究应用
DMSA has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research includes the development of new drugs for the treatment of cancer. DMSA has been shown to possess potent anti-cancer properties and has been found to be effective against a wide range of cancer cell lines.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3OS/c1-9-3-4-11(10(2)7-9)20-13(22)8-23-14-19-6-5-12(21-14)15(16,17)18/h3-7H,8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHKNULJZWPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)

![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)



![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)
![4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide](/img/structure/B7519270.png)
